molecular formula C19H19NO2 B2561152 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide CAS No. 2411178-08-8

N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide

Cat. No. B2561152
M. Wt: 293.366
InChI Key: WCACCJPMYVEGKY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide, also known as HPPB, is a chemical compound that has gained significant attention in the field of scientific research. HPPB is a synthetic compound that has been synthesized through a series of chemical reactions. The compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In

Scientific Research Applications

N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has been found to have potential applications in various fields of scientific research. The compound has been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has also been studied for its potential as an analgesic and anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide is not fully understood. However, it has been suggested that the compound may act as an allosteric modulator of the GABA-A receptor. The GABA-A receptor is a neurotransmitter receptor that is involved in the regulation of neuronal excitability. Allosteric modulation of the GABA-A receptor by N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide may lead to the enhancement of GABAergic neurotransmission, which may have therapeutic implications for the treatment of neurological disorders.

Biochemical And Physiological Effects

N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has been found to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its potential therapeutic effects. N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has also been found to have anti-inflammatory and analgesic effects, which may be related to its ability to modulate the GABA-A receptor.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective compound for use in lab experiments. However, one limitation of using N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide.

Future Directions

There are several future directions for the study of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide. One direction is to further explore the potential therapeutic applications of the compound in the treatment of neurological disorders. Another direction is to investigate the mechanism of action of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in more detail. This may involve the use of advanced techniques such as X-ray crystallography and NMR spectroscopy to determine the structure of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide and its interaction with the GABA-A receptor. Additionally, future studies may investigate the potential side effects of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide and its safety profile.

Synthesis Methods

The synthesis of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromobenzophenone, which is reacted with magnesium to form a Grignard reagent. The Grignard reagent is then reacted with 3-chloropropionyl chloride to form the intermediate product. The intermediate product is then reacted with but-2-yn-1-ol to form the final product, N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide.

properties

IUPAC Name

N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-6-19(22)20-18(13-14-21)17-11-9-16(10-12-17)15-7-4-3-5-8-15/h3-5,7-12,18,21H,13-14H2,1H3,(H,20,22)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCACCJPMYVEGKY-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide

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